Lithium naphthalenide
Description
Structure
2D Structure
Properties
IUPAC Name |
lithium;1H-naphthalen-1-ide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7.Li/c1-2-6-10-8-4-3-7-9(10)5-1;/h1-7H;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNMAZUQZDEAFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C2[C-]=CC=CC2=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Li | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472033 | |
| Record name | Lithium naphthalenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14474-59-0 | |
| Record name | Lithium naphthalenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodologies for the Preparation and Analytical Assessment of Lithium Naphthalenide Species
Synthetic Protocols for Lithium Naphthalenide Generation
In-Situ Generation in Ethereal Solvents (e.g., Tetrahydrofuran (B95107), Dimethoxyethane)
The standard preparation of this compound involves the reaction of lithium metal with naphthalene (B1677914) in an ethereal solvent, most commonly tetrahydrofuran (THF) or 1,2-dimethoxyethane (B42094) (DME). wikipedia.orgrsc.org The process entails adding freshly cut lithium metal to a solution of naphthalene in the chosen solvent under an inert atmosphere, such as argon. orgsyn.org The mixture is stirred, leading to the formation of a characteristic deep-green solution, which indicates the generation of the this compound radical anion. wikipedia.orgorgsyn.org This solution can then be used for subsequent reactions. orgsyn.org For instance, a 1 M solution can be prepared by reacting equimolar amounts of naphthalene and lithium wire in dry THF and stirring the mixture overnight. orgsyn.org
Ethereal solvents like THF and DME are favored due to their ability to solvate the lithium cation, which facilitates the electron transfer from the lithium metal to the naphthalene molecule. rsc.orgvulcanchem.com While other ethers like diethyl ether can be used, the solubility of this compound is significantly lower in less polar solvents. rsc.org
Influence of Reaction Conditions on Species Formation (e.g., Lithium-to-Naphthalene Ratio, Sonication)
The formation and nature of the resulting species are sensitive to the reaction conditions. Key factors include the ratio of lithium to naphthalene and the application of sonication.
Lithium-to-Naphthalene Ratio:
A 1:1 molar ratio of lithium to naphthalene typically yields the this compound radical anion (Li⁺[C₁₀H₈]⁻), characterized by a dark green solution. researchgate.net
Increasing the lithium-to-naphthalene ratio, for instance to 2:1, leads to the formation of the naphthalene dianion (Li₂Napht), which presents as a purple solution. researchgate.net This dianion is a significantly stronger reducing agent than the radical anion. researchgate.net In non-polar solvents like benzene (B151609), a higher concentration of lithium metal appears to favor a greater production of this compound. conicet.gov.ar
Sonication:
The application of ultrasonic irradiation can significantly accelerate the reaction between lithium and naphthalene. wikipedia.orgresearchgate.net This method can shorten the preparation time and is effective for dissolving the lithium wire. orgsyn.org Sonication has been successfully employed to prepare this compound in both ethereal and non-ethereal solvents. researchgate.netjst.go.jp
Preparation in Non-Ethereal and Low-Polarity Media
While ethereal solvents are standard, this compound can also be prepared in non-ethereal and low-polarity environments, often with the aid of additives or specific conditions.
Research has demonstrated the successful synthesis of this compound in non-polar aprotic solvents like benzene, as well as in low-polarity mixtures such as benzene/THF. conicet.gov.arresearchgate.net
The preparation in these media can be facilitated by ultrasonic irradiation. researchgate.netjst.go.jp For example, this compound has been formed from lithium cuttings and naphthalene in solvents like a mixture of benzene and N,N,N',N'-tetramethylethylenediamine (TMEDA) under sonication. researchgate.net The use of such non-ethereal solvents has been reported to yield better results in certain subsequent reactions, such as the reaction of secondary amines with conjugated olefins. researchgate.net
The concentration of the initiator in non-polar media can reach levels suitable for applications like large-scale polymerizations. vulcanchem.com
Generation of Substituted this compound Derivatives
The core methodology for generating this compound can be extended to naphthalene derivatives bearing substituents. The nature of the substituent can influence the properties and reactivity of the resulting radical anion.
Naphthalene derivatives with electron-donating substituents, such as methyl groups, have been investigated to potentially enhance the reducing ability of the corresponding this compound derivative. researchgate.net For example, solutions of 1-methylnaphthalene (B46632) and 1,5-dimethylnaphthalene (B47167) in 2-methyltetrahydrofuran (B130290) (2-MeTHF) react with lithium metal to form dark-colored naphthalenide solutions. researchgate.net
this compound itself is a key reagent in the synthesis of various substituted organic compounds. It can induce reductive decyanation of aryl- and pyridyl-substituted dialkylacetonitriles, allowing for the introduction of new functional groups. researchgate.netthieme-connect.com It is also used in the preparation of β-substituted organolithium compounds from chlorohydrins and in the synthesis of N-substituted lithium 2-lithioallylamines. rsc.orgrsc.org
Spectroscopic and Electrochemical Characterization Techniques
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Anion Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a crucial technique for the detection and characterization of the this compound radical anion due to its unpaired electron.
Solutions of this compound exhibit a strong EPR signal near a g-value of 2.0, which is characteristic of a free radical. wikipedia.orgvulcanchem.com
EPR spectroscopy confirms the presence of the radical anion and can be used to study its structure and interactions in solution. rsc.org The hyperfine structure observed in the EPR spectra provides information about the interaction of the unpaired electron with the magnetic nuclei in the molecule. rsc.org
Studies have used EPR to investigate the ion pairing behavior of alkali metal naphthalenides in various solvents. acs.org Furthermore, EPR has been used to monitor reactions, for instance, observing the disappearance of the naphthalenide signal as it reacts to form other species. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Monitoring Formation and Stability
Ultraviolet-Visible (UV-Vis) spectroscopy is a important tool for observing the formation and assessing the stability of this compound solutions. The distinct deep green color of the this compound radical anion in ethereal solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) is due to strong absorptions in the visible region of the electromagnetic spectrum. wikipedia.orgrsc.org
The UV-Vis spectrum of this compound in THF typically exhibits two main absorption maxima at approximately 463 nm and 735 nm. wikipedia.orgvulcanchem.com The molar absorptivity (ε) for these peaks is significant, around 4,000 M⁻¹cm⁻¹ and 2,500 M⁻¹cm⁻¹, respectively, which allows for the detection and quantification of even dilute solutions. vulcanchem.com
The stability of this compound solutions can be monitored over time by tracking the absorbance at these characteristic wavelengths. A decrease in absorbance indicates decomposition of the naphthalenide radical anion. rsc.org Studies have shown that the stability is influenced by the solvent, temperature, and the presence of impurities. For instance, solutions of this compound in THF are found to be most stable at low temperatures, such as -30°C. rsc.org The decomposition can be attributed to the reductive polymerization of the solvent. rsc.org
UV-Vis spectroscopy is also used to determine the concentration of this compound solutions by applying the Beer-Lambert law, which relates absorbance to concentration. rsc.org This is particularly useful for standardizing the reagent for subsequent reactions. Different solvents can affect the dissociation of the ion pair between the lithium cation (Li⁺) and the naphthalenide radical anion ([C₁₀H₈]⁻), which in turn influences the UV-Vis spectrum and the reactivity of the solution. researchgate.net For example, a study comparing different ether solvents showed that a 2-methyltetrahydrofuran (MeTHF) solution exhibited less dissociation than a THF solution. researchgate.net
The table below summarizes the characteristic UV-Vis absorption data for this compound.
| Wavelength (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent |
| 463 | ~4,000 | THF |
| 735 | ~2,500 | THF |
| 411 (minima) | - | THF |
| 435 (minima for NaNaph) | - | THF |
Fourier-Transform Infrared (FTIR) Spectroscopy for Mechanistic Insights and Product Analysis
Fourier-Transform Infrared (FTIR) spectroscopy provides valuable insights into the mechanistic aspects of this compound reactions and is instrumental in analyzing the resulting products. While the this compound radical anion itself does not have a highly characteristic FTIR spectrum, the technique is crucial for studying its reactions with various substrates, particularly in the context of solid electrolyte interphase (SEI) formation in lithium-ion batteries. semanticscholar.orgresearchgate.net
By reacting this compound with electrolyte components such as organic carbonates, researchers can generate and analyze the decomposition products that form the SEI layer. semanticscholar.orgcam.ac.uk The FTIR spectra of the resulting precipitates reveal the formation of various organic and inorganic lithium compounds. For example, the reduction of carbonate solvents by this compound has been shown to produce lithium alkoxides, lithium carbonate (Li₂CO₃), and various oligomeric species, each with distinct vibrational modes in the infrared spectrum. semanticscholar.org
A study on the reaction of this compound with ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC) used FTIR to identify the primary reduction products as lithium ethylene dicarbonate (B1257347) (LEDC) and lithium propylene dicarbonate (LPDC), respectively. semanticscholar.org Similarly, when fluoroethylene carbonate (FEC) and vinylene carbonate (VC) are reduced, FTIR analysis of the precipitates confirms the presence of species like lithium formate (B1220265) (HCO₂Li), lithium oxalate (B1200264) (Li₂C₂O₄), and polymerized VC. cam.ac.uk
FTIR has also been used to support a two-step mechanism for the formation of LixN(THF)n, where 'x' represents the moles of lithium. For values of 'x' between 0 and 1, the solution is a mixture of lithium-free naphthalene and lithium-bound naphthalene. For 'x' between 1 and 2, it consists of a mixture of singly and doubly reduced naphthalene species. researchgate.net
The table below presents some characteristic FTIR absorption bands for products formed from reactions involving this compound.
| Wavenumber (cm⁻¹) | Assignment | Reference Compound(s) |
| ~1650 | C=O stretching | Lithium Oxalate |
| ~1450 | C-O stretching | Lithium Carbonate |
| ~1300 | C-O stretching | Lithium Alkoxides |
| ~870 | CO₃²⁻ out-of-plane bending | Lithium Carbonate |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the mechanisms of reactions involving this compound and for characterizing the structure of the resulting products. Both solution-state and solid-state NMR are employed to gain a comprehensive understanding of the chemical transformations.
In the context of lithium-ion battery research, NMR is used to analyze the soluble and insoluble products formed from the reaction of this compound with electrolyte components. semanticscholar.orgcam.ac.uk For instance, ¹H and ¹³C NMR have been used to identify the precipitates from the reaction of this compound with various carbonate solvents. researchgate.net The analysis of the reduction products of ethylene carbonate (EC) and propylene carbonate (PC) by this compound using NMR confirmed the formation of lithium ethylene dicarbonate (LEDC) and lithium propylene dicarbonate (LPDC), along with ethylene and propylene gas, respectively. semanticscholar.org
Solid-state NMR (ssNMR) is particularly useful for characterizing the insoluble precipitates that constitute the solid electrolyte interphase (SEI). cam.ac.uk For example, ¹³C ssNMR has been used to assign the various carbon environments in the complex mixture of products formed from the reduction of fluoroethylene carbonate (FEC) and vinylene carbonate (VC). semanticscholar.orgcam.ac.uk
Furthermore, ⁷Li NMR can be used to probe the environment of the lithium cation in solution and in the solid state. This can provide information about the nature of ion pairing and aggregation of this compound in different solvents. unl.edu Diffusion-Ordered NMR Spectroscopy (DOSY) is another advanced NMR technique that can be used to estimate the solvation and aggregation of alkali-metal organometallic complexes in solution, providing insights into their constitution. researchgate.net
The table below shows representative NMR data for products from this compound reactions.
| Nucleus | Chemical Shift (ppm) | Assignment | Reference Compound(s) |
| ¹³C | ~160 | Carbonyl Carbon | Lithium Ethylene Dicarbonate (LEDC) |
| ¹³C | ~70 | Methylene Carbon | Lithium Ethylene Dicarbonate (LEDC) |
| ¹⁹F | ~ -79 | TFSI⁻ | Residual LiTFSI |
| ³¹P | ~ -3 | PO₂F₂⁻ | LiPF₆ degradation product |
Electrochemical Characterization of this compound Solutions
The electrochemical properties of this compound solutions are of significant interest, particularly for their potential application as liquid anode materials in rechargeable batteries. researchgate.net Electrochemical characterization techniques are employed to understand the conductivity, redox behavior, and stability of these solutions.
The electrical conductivity of this compound solutions in tetrahydrofuran (THF) has been studied as a function of the concentration of dissolved naphthalene and lithium. researchgate.net These studies have shown that the conductivity varies with the ratio of lithium to naphthalene (x) and the amount of solvent (n) in the general formula LixN(THF)n. researchgate.net For instance, in dilute solutions (n > 10), the conductivity reaches a maximum at x ≈ 1, while in more concentrated solutions (n < 10), the maximum is observed at x ≈ 0.5. researchgate.net The highest conductivity value of 12.4 mS/cm was achieved for the composition Li₀.₅N(THF)₆.₂. researchgate.net
The temperature dependence of the conductivity of these solutions has also been investigated. Some compositions of LixN(THF)₁₀.₄ solutions exhibit a linear decrease in conductivity with increasing temperature, which is characteristic of metallic behavior. researchgate.net This is attributed to the presence of delocalized electrons in the solvated naphthalenide radical anions. researchgate.net
The reduction potential of this compound is a key parameter that determines its reducing power. It has a very low reduction potential, around -2.5 V versus the standard hydrogen electrode, which enables it to reduce a wide range of chemical species. vulcanchem.com
The table below summarizes key electrochemical data for this compound solutions.
| Property | Value | Conditions |
| Maximum Electrical Conductivity | 12.4 mS/cm | Li₀.₅N(THF)₆.₂ |
| Reduction Potential | ~ -2.5 V | vs. SHE |
Titrimetric Methods for Concentration Determination
Titrimetric methods provide a straightforward and reliable means of determining the concentration of this compound solutions. This is crucial for stoichiometric control in chemical reactions where this compound is used as a reagent.
A common titration procedure involves reacting an aliquot of the this compound solution with a known amount of a suitable quenching agent until an endpoint is reached. orgsyn.org One established method uses a solution of s-butanol in toluene (B28343) as the titrant and 1,1-diphenylethylene (B42955) as an indicator. orgsyn.org The deep green color of the this compound solution disappears at the endpoint, which is signaled by the appearance of a pale yellow color. orgsyn.org The concentration of the this compound solution can then be calculated from the volume of the titrant used.
This method is reproducible and allows for the determination of concentrations in the range of 1.35-1.45 M. orgsyn.org If the concentration is found to be lower than expected, it may indicate that the reaction between lithium metal and naphthalene is incomplete. orgsyn.org
Another approach to determining the concentration involves back-calculation from the molecular weight of a polymer synthesized using the this compound solution as an initiator. conicet.gov.ar By knowing the amount of monomer used and the number-average molar mass of the resulting polymer (determined by size exclusion chromatography), the concentration of the initiator can be inferred. conicet.gov.ar
X-ray Crystallography of Solvated this compound Complexes
X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids. In the case of this compound, this technique has been instrumental in characterizing the structure of its solvated complexes.
X-ray crystallographic studies have revealed that this compound exists as solvated structures where the lithium cation is coordinated to ether solvent molecules, such as tetrahydrofuran (THF) or dimethoxyethane (DME). vulcanchem.comresearchgate.net The naphthalene radical anion and the solvated lithium cation form either contact ion pairs or solvent-separated ion pairs, depending on the solvent and other conditions.
The crystal structure of the lithium naphthalene radical anion coordinated with N,N,N',N'-tetramethylethylenediamine (TMEDA) has been reported as a solvent-separated ion pair, [Li⁺(TMEDA)₂][C₁₀H₈˙⁻]. researchgate.net The structure of the lithium naphthalene dianion has also been determined, showing a complex with the formula [(Li⁺TMEDA)₂C₁₀H₈⁻²]. researchgate.net
These structural studies provide precise information on bond lengths and angles within the naphthalene radical anion. Compared to neutral naphthalene, the outer C-C bonds of the radical anion are contracted by about 3 pm, while the inner C-C bonds are elongated by 2-3 pm. wikipedia.orgvulcanchem.com This distortion is a consequence of the added electron occupying an antibonding π* orbital. vulcanchem.com
The table below summarizes key structural features of this compound complexes determined by X-ray crystallography.
| Complex | Ion Pair Type | Key Structural Feature |
| [Li⁺(TMEDA)₂][C₁₀H₈˙⁻] | Solvent-Separated | Lithium cation coordinated by two TMEDA molecules |
| [(Li⁺TMEDA)₂C₁₀H₈⁻²] | Contact Ion Pair | Two solvated lithium cations associated with the dianion |
Mechanistic Investigations of Electron Transfer and Reactivity in Lithium Naphthalenide Systems
Electron Transfer Pathways: Radical Anion versus Dianion as Reactive Species
The reactivity of lithium naphthalenide systems is centered around the naphthalene (B1677914) radical anion ([C₁₀H₈]⁻) and, under certain conditions, the naphthalene dianion ([C₁₀H₈]²⁻). The radical anion, a paramagnetic species, is formed by a single-electron transfer (SET) from lithium metal to naphthalene. wikipedia.org This species is a potent reducing agent with a reduction potential of approximately -2.5 V versus the normal hydrogen electrode. wikipedia.org The formation of the radical anion is visually indicated by a characteristic deep green color in ethereal solvents like tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME), with strong absorptions at 463 and 735 nm. wikipedia.orgwikipedia.org
In contrast, the naphthalene dianion is a more highly reduced species. Its formation can be achieved through prolonged exposure of naphthalene to an excess of lithium metal in THF or by the double deprotonation of 1,4-dihydronaphthalene. researchgate.netresearchgate.net The presence of the dianion is often associated with a color change from green to purple. conicet.gov.ar Kinetic and product distribution studies have suggested the involvement of the naphthalene dianion as a highly active electron carrier, particularly in naphthalene-catalyzed lithiation reactions. researchgate.netresearchgate.net The dianion exhibits a broader spectrum of reactivity compared to the radical anion due to its higher redox potential, enabling it to react with a wider range of substrates. nih.gov
The choice between the radical anion and dianion as the primary reactive species is influenced by the stoichiometry of the reactants and the reaction conditions. conicet.gov.arnih.gov
Kinetics and Thermodynamics of Electron Transfer
The kinetics of electron transfer from this compound are a key determinant of its reactivity. In reactions with substrates like organic chlorides, the process often follows first-order kinetics with respect to the substrate. researchgate.net The rate-determining step is typically the initial single-electron transfer from the naphthalene radical anion (or dianion) to the substrate, forming a substrate radical anion. pitt.edu
The thermodynamics of the electron transfer are governed by the reduction potentials of the species involved. The highly negative reduction potential of the naphthalene radical anion (-2.5 V vs. NHE) makes the electron transfer to many organic substrates thermodynamically favorable. wikipedia.org The dianion possesses an even higher redox potential, further expanding the range of substrates that can be reduced. nih.gov
The table below summarizes the key characteristics of the radical anion and dianion species in this compound systems.
| Species | Formula | Color in THF | Key Role | Reactivity |
| Naphthalene Radical Anion | [C₁₀H₈]⁻ | Deep Green | Primary ET agent in stoichiometric reactions | Strong reducing agent |
| Naphthalene Dianion | [C₁₀H₈]²⁻ | Purple | Active ET agent in catalytic reactions | More potent reducing agent than the radical anion |
Intermediate Species and Transition State Analysis in this compound Mediated Reactions
In reactions mediated by this compound, the initial electron transfer leads to the formation of transient intermediates. The primary intermediate formed from the substrate is a radical anion . This species is highly reactive and can undergo various subsequent reactions, such as bond cleavage or further reduction. For example, in the reaction with geminal dihalides, the reaction proceeds through radical intermediates.
A transition state represents a fleeting, high-energy arrangement of atoms along the reaction coordinate that cannot be isolated. masterorganicchemistry.com In the context of this compound reactions, the transition state for the electron transfer step involves the partial transfer of an electron from the naphthalene radical anion or dianion to the substrate. The energy of this transition state, known as the activation energy, determines the reaction rate. masterorganicchemistry.com
Computational modeling, such as density functional theory (DFT), can be employed to study the structures and energies of these transition states and intermediates. For instance, in the context of lithium enolate formation, transition states can be modeled to predict stereochemical outcomes. makingmolecules.com While direct experimental observation of transition states is generally not possible due to their extremely short lifetimes, their properties can be inferred from kinetic studies and computational analysis. masterorganicchemistry.com
It is crucial to distinguish between an intermediate and a transition state . An intermediate, like a radical anion, corresponds to a local energy minimum on the reaction energy diagram and is, in principle, isolable. In contrast, a transition state is at a local energy maximum and represents the peak of the energy barrier between reactants and products. masterorganicchemistry.com
Influence of Solvent and Counterion Effects on Reaction Mechanisms
The solvent plays a critical role in modulating the reactivity and mechanism of this compound reactions. Ethereal solvents like tetrahydrofuran (THF) and dimethoxyethane (DME) are commonly used because they effectively solvate the lithium cation. wikipedia.org The strength of this solvation influences the state of the ion pairs in solution.
In solution, this compound can exist as different types of ion pairs, such as contact ion pairs (where the lithium cation and naphthalenide anion are in direct contact) and solvent-separated ion pairs (where one or more solvent molecules are inserted between the ions). The equilibrium between these states is highly dependent on the solvent's polarity and coordinating ability. conicet.gov.ar More polar and strongly coordinating solvents like THF favor the formation of solvent-separated ion pairs, which are generally more reactive. conicet.gov.ar In less polar solvents, tighter ion pairing can slow down the rate of electron transfer. vulcanchem.com
The dielectric constant of the solvent is a key property; for example, THF (ε = 7.58) is more polar than diethyl ether (DEE) (ε ≈ 4.33), leading to better solubility and higher concentrations of the active initiator species. conicet.gov.ar This, in turn, can affect the outcome of reactions, such as the molar mass of polymers formed in anionic polymerization. conicet.gov.ar
The counterion (in this case, Li⁺) also has a significant effect. The nature of the alkali metal can influence the structure of the resulting naphthalenide salt and its reactivity. Lithium compounds are generally more soluble in organic solvents compared to their sodium or potassium counterparts due to the more covalent character of the Li-C bond. conicet.gov.ar The interaction between the lithium cation and the solvent molecules can be studied using techniques like X-ray crystallography, which has revealed the structures of several solvated this compound crystals. wikipedia.org
The table below illustrates the effect of different solvents on the properties of this compound.
| Solvent | Dielectric Constant (ε) | Ion Pair Type Favored | Reactivity |
| Tetrahydrofuran (THF) | 7.58 | Solvent-Separated | High |
| Dimethoxyethane (DME) | ~7.2 | Solvent-Separated | High |
| Diethyl Ether (DEE) | ~4.33 | Contact | Moderate |
| Benzene (B151609) | 2.28 | Contact/Aggregates | Low |
Protonation and Degradation Pathways of this compound
This compound is a highly basic and reactive species, making it susceptible to protonation and other degradation pathways. The naphthalenide radical anion is strongly basic and will readily react with protic sources such as water or alcohols. wikipedia.orgwikipedia.org This reaction results in the formation of dihydronaphthalene and regenerates naphthalene, consuming the active reducing agent. wikipedia.org
The reaction with water is as follows: 2 Li⁺[C₁₀H₈]⁻ + 2 H₂O → C₁₀H₁₀ + C₁₀H₈ + 2 LiOH wikipedia.org
Another significant degradation pathway involves the cleavage of the solvent itself, particularly at elevated temperatures. For instance, this compound can react with THF, especially above 40°C, leading to the formation of lithium alkoxides and various hydrocarbon products. vulcanchem.com The dianion also shows divergent reactivity with THF compared to the radical anion, which has been a source of misinterpretation in past studies. nih.gov
The stability of this compound solutions is therefore limited. In THF at -20°C, it has a half-life of about 72 hours. vulcanchem.com The inherent reactivity that makes this compound a powerful reducing agent also dictates its sensitivity to environmental factors and necessitates its preparation and use under inert, anhydrous conditions. wikipedia.org These degradation pathways are important considerations in the application of this compound in synthesis, as they can lead to reduced yields and the formation of unwanted byproducts.
Applications of Lithium Naphthalenide in Advanced Organic Synthesis
Reductive Cleavage Reactions
Lithium naphthalenide is widely employed for the reductive cleavage of a variety of chemical bonds, offering a powerful tool for deprotection and functional group manipulation. thieme-connect.comscilit.netscilit.com
Benzyl (B1604629) Ethers and Related Protecting Groups
The cleavage of benzyl ethers is a critical deprotection strategy in the synthesis of complex molecules, such as carbohydrates and polyfunctional compounds. atlanchimpharma.comresearchgate.net this compound provides an efficient method for this transformation. researchgate.net For instance, the selective deprotection of a 4-trifluoromethylbenzenepropargyl ether has been achieved using this compound in tetrahydrofuran (B95107) (THF), yielding the corresponding alcohol in 85% yield. nih.gov This method has been successfully extended to various glycosides. nih.gov The reaction is believed to proceed through the formation of a radical anion intermediate.
A study on the reductive cleavage of unsaturated benzyl ethers using this compound revealed that the reaction proceeds with retention of the configuration of the double bond. acs.orgfigshare.com This stereochemical outcome is a significant advantage in stereoselective synthesis.
Sulfides and Sulfones
This compound is an effective reagent for the desulfurization of both sulfides and sulfones. thieme-connect.comscilit.netscilit.com The cleavage of the carbon-sulfur bond in primary alkyl phenyl sulfides using this compound leads to the formation of alkyllithium species and lithium thiophenoxide. researchgate.net This reaction has been utilized to achieve the regiospecific addition of the elements of lithium hydride to olefins. researchgate.net
In the case of sulfones, reductive cleavage of geminal bis-phenylsulfones with this compound at low temperatures selectively generates α-sulfonyl carbanions, which can then react with various electrophiles. researchgate.netcapes.gov.br This provides a valuable method for the formation of new carbon-carbon bonds.
Epoxy Ketones and Mesylates
This compound has proven to be a mild and efficient reagent for the reductive cleavage of α,β-epoxy ketones, affording the corresponding β-hydroxy ketones in good yields. researchgate.netrsc.org This transformation is particularly useful in the synthesis of polyketide natural products. The reaction is thought to be facilitated by the coordination of the lithium ion to the oxygen atom of the epoxy group. researchgate.net
Furthermore, this compound can induce the reductive elimination of epoxy mesylates to furnish transposed allylic alcohols. researchgate.netthieme-connect.comthieme-connect.de This protocol for the 1,3-transposition of allylic alcohols is based on the initial conversion of the allylic alcohol to the corresponding epoxy mesylate, followed by treatment with this compound. researchgate.net
Unsaturated Benzyl Ethers and Cinnamyl Analogs
The reductive cleavage of unsaturated benzyl ethers and their cinnamyl analogs by lithium-based reagents, including this compound, has been a subject of detailed mechanistic investigation. acs.orgfigshare.comacs.org The cleavage of unsaturated benzyl ethers (BICLE) occurs with retention of the double bond's configuration. acs.orgfigshare.comacs.org In contrast, the vinylogous Birch reductive cleavage of cinnamyl analogs (VIBICLE) typically results in a mixture of E and Z isomers. acs.orgacs.org Theoretical studies suggest that the BICLE reaction proceeds through transient radical anion intermediates, while the VIBICLE reaction involves longer-lived radical anions that can evolve to dianionic species, leading to the loss of stereochemical integrity. acs.orgfigshare.com
Reductive Decyanation and Alkylation
This compound is a powerful reagent for inducing reductive decyanation, a process that involves the removal of a nitrile group. thieme-connect.comscilit.netscilit.com This reaction is often coupled with in situ alkylation, providing a versatile method for the synthesis of highly substituted molecules.
Upon treatment with this compound in THF, aryl- and pyridyl-substituted dialkylacetonitriles undergo smooth reductive decyanation. researchgate.netthieme-connect.comresearchgate.net The resulting carbanionic intermediates can be readily trapped by a variety of electrophiles, including alkyl halides, ketones, and aldehydes, to generate a wide array of functionalized aromatic and heteroaromatic compounds. researchgate.netthieme-connect.comresearchgate.net For the reductive alkylation of 2-thienyldialkylacetonitriles, lower temperatures are required to achieve the desired transformation. thieme-connect.comresearchgate.net
| Substrate Type | Electrophile | Product Type | Reference |
| Aryl-substituted dialkylacetonitriles | Alkyl halides, Ketones, Aldehydes | Functionalized aromatic derivatives | researchgate.netthieme-connect.comresearchgate.net |
| Pyridyl-substituted dialkylacetonitriles | Alkyl halides, Ketones, Aldehydes | Functionalized heteroaromatic derivatives | researchgate.netthieme-connect.comresearchgate.net |
| 2-Thienyl-substituted dialkylacetonitriles | Alkyl halides | Functionalized thiophene (B33073) derivatives | thieme-connect.comresearchgate.net |
Formation of Organolithium Compounds via Halogen-Lithium Exchange
This compound is instrumental in the preparation of organolithium reagents through halogen-lithium exchange. ua.eswikipedia.org This method is particularly advantageous as it can suppress side reactions that are often observed with other lithiating agents. thieme-connect.de For instance, benzyllithium (B8763671) derivatives can be synthesized from benzyl halides using this compound in a flow reactor system. thieme-connect.de
The generation of enantiomerically pure oxygen-functionalized organolithium compounds has been achieved through chlorine-lithium exchange using a stoichiometric amount of this compound. ua.es This approach allows for the stereoselective formation of C-glycosides and other polyfunctionalized molecules. ua.es
The use of this compound for the generation of sensitive ynolate intermediates from α,α-dibromo esters has also been demonstrated. thieme-connect.de This method allows for the rapid generation and trapping of the lithium ynolates at 0 °C. thieme-connect.de
| Precursor | Lithiating Agent | Organolithium Product | Application | Reference |
| Benzyl halides | This compound | Benzyllithium derivatives | Synthesis of functionalized molecules | thieme-connect.de |
| Chiral chlorohydrins | This compound | Enantiomerically pure oxygen-functionalized organolithiums | Stereoselective synthesis | ua.es |
| α,α-Dibromo esters | This compound | Lithium ynolates | Synthesis of α,β-unsaturated carboxylic acids | thieme-connect.de |
Regiocontrolled α,α-Dialkylation of Ketones
A significant challenge in synthetic chemistry is the controlled, sequential introduction of two different alkyl groups at the α-carbon of a ketone. This compound provides an effective solution through the reductive cleavage of an activating group, allowing for a regiocontrolled, stepwise dialkylation.
One established method involves the use of α-cyano ketones as intermediates. scispace.comresearchgate.net This strategy allows for the efficient and consecutive introduction of two alkyl groups to the α-carbon of a ketone. scispace.com The process begins with an α-cyano ketone, which undergoes reductive decyanation induced by this compound. The resulting enolate is then trapped in situ by an alkylating agent, installing the second alkyl group. researchgate.net This method provides excellent regiocontrol, as the cyano group dictates the position of the first alkylation and is subsequently replaced in the second step. researchgate.netorcid.org
A similar strategy employs α-benzotriazolyl ketones. arkat-usa.org The benzotriazole (B28993) group serves as an effective activating group that can be removed reductively by this compound. arkat-usa.org The sequence involves the initial preparation of an α-benzotriazolyl ketone, followed by alkylation. Subsequent treatment with this compound removes the benzotriazole group and generates an enolate, which is then reacted with a second electrophile to yield the α,α-dialkylated ketone. arkat-usa.org
Table 1: Regiocontrolled α,α-Dialkylation of Ketones using this compound A summary of the process involving an α-benzotriazolyl ketone intermediate.
| Step | Description | Reagents | Intermediate/Product |
| 1 | Synthesis of α-benzotriazolyl ketone | α-Halo ketone, Benzotriazole | α-Benzotriazolyl ketone |
| 2 | First Alkylation | Base, Alkyl halide (R¹-X) | α-Alkyl-α-benzotriazolyl ketone |
| 3 | Reductive Cleavage & Second Alkylation | This compound, Alkyl halide (R²-X) | α,α-Dialkylated ketone |
Reductive Dehalogenation Processes
This compound is a powerful reagent for the reductive cleavage of carbon-halogen bonds. thieme-connect.descilit.net This transformation is valuable for removing halogen atoms from organic molecules, a key step in many synthetic routes. The reagent's effectiveness stems from its low reduction potential, which is sufficient to cleave even stable carbon-halogen bonds.
A notable application is the reductive debromination of dihalosilanes. oup.com The exhaustive reduction of an overcrowded dibromosilane with an excess of this compound in tetrahydrofuran (THF) at -78°C leads to the formation of a dilithiosilane. oup.com This represents a significant achievement, as it was the first documented instance of a dilithiosilane being generated through the reductive dehalogenation of a dihalosilane. The resulting highly reactive dilithiosilane can be trapped with various electrophiles, providing a pathway to novel organosilicon compounds. oup.com The process underscores the utility of this compound in generating reactive intermediates from halogenated precursors. thieme-connect.descilit.net
Reductive Coupling Reactions
Beyond simple reductions, this compound can facilitate reductive coupling reactions, where two molecules are joined together. These reactions are fundamental in carbon-carbon bond formation. For instance, lithium stannide mixtures, prepared from tin(II) chloride and an excess of this compound, can initiate Barbier-type reactions. unl.edu
These reactions enable C(sp²)–C(sp²) coupling between aryl halides and symmetric ketones at room temperature, yielding tertiary alcohols. unl.edu The process is notable for its mild conditions and the ability to form sterically hindered carbon-carbon bonds. The resulting tertiary alcohols can be readily converted to alkenes through acid-catalyzed hydrolysis, further expanding the synthetic utility of this method. unl.edu
Stereoselective Reductions
Controlling the three-dimensional arrangement of atoms (stereochemistry) during a reaction is crucial for synthesizing complex molecules like pharmaceuticals and natural products. This compound has been employed in stereoselective reductions where it preferentially yields one stereoisomer over others.
One application is the selective deprotection of carbohydrate derivatives used in stereoselective glycosylation. nih.gov In a specific example, a 4-trifluoromethylbenzenepropargyl ether protecting group was selectively cleaved from a complex sugar molecule using this compound in THF. The reaction proceeded with high yield (85%) upon warming from -78°C to 0°C, demonstrating the reagent's ability to remove a specific protecting group while leaving others, like benzylidene acetals and benzyl ethers, intact. This selectivity is critical for the multi-step synthesis of oligosaccharides. nih.gov The reduction of 4-tert-butylcyclohexanone (B146137) using lithium dispersion also highlights its potential in achieving stereoselectivity. pitt.edu
Table 2: Stereoselective Deprotection of a Mannopyranoside Derivative An example of selective reduction using this compound.
| Substrate | Reagent | Product | Yield | Reference |
| 1-Adamantyl 2-O-(4-trifluoromethyl)benzenepropargyl-3-O-benzyl-4,6-O-benzylidene-β-D-mannopyranoside | This compound in THF | 1-Adamantyl 3-O-benzyl-4,6-O-benzylidene-β-D-mannopyranoside | 85% | nih.gov |
Reactions with Carboxylic Acids and Epoxides
This compound facilitates a powerful reaction for synthesizing γ-hydroxy acids and their corresponding cyclized forms, γ-butyrolactones. publish.csiro.aupublish.csiro.au The process involves the reaction of a carboxylic acid with an epoxide, mediated by this compound in the presence of diethylamine. publish.csiro.au
The this compound first reacts with the carboxylic acid to generate the α-anion of a lithium carboxylate. publish.csiro.aupublish.csiro.au This nucleophilic anion then attacks and opens the epoxide ring, forming a γ-hydroxy acid after workup. publish.csiro.au The reaction provides good yields and is particularly effective with monosubstituted epoxides. publish.csiro.au The resulting γ-hydroxy acids can be easily cyclized to produce a variety of substituted γ-butyrolactones, which are important structural motifs in many natural products and pharmaceuticals. publish.csiro.aupublish.csiro.aucapes.gov.br
Table 3: Synthesis of γ-Butyrolactones from Carboxylic Acids and Epoxides A selection of results from reactions mediated by this compound.
| Carboxylic Acid | Epoxide | Resulting γ-Butyrolactone | Yield | Reference |
| Isobutyric acid | 1,2-Butylene oxide | β,β,γ-Trimethyl-γ-butyrolactone | 70% | publish.csiro.au |
| Phenylacetic acid | 1,2-Butylene oxide | α-Phenyl-γ-ethyl-γ-butyrolactone | 75% | publish.csiro.au |
| Isobutyric acid | Cyclohexene oxide | β,β-Dimethyl-γ,δ-cyclohexano-γ-butyrolactone | 80% | publish.csiro.au |
| Crotonic acid | Propylene (B89431) oxide | α,β-Dehydro-γ-methyl-γ-butyrolactone | 75% | capes.gov.br |
Synthesis of Specific Organic Frameworks (e.g., Siloles, Furan (B31954) Derivatives)
This compound is instrumental in the construction of unique heterocyclic and organometallic frameworks, such as siloles and certain furan derivatives.
Silole Synthesis: Siloles, the silicon-containing analogs of cyclopentadiene, are of great interest for their applications in electronic materials. thieme.de A versatile and general synthesis of 2,5-difunctional siloles relies on the intramolecular reductive cyclization of diethynylsilanes using this compound. thieme.deacs.org This reaction proceeds via an endo-endo mode to form a 2,5-dilithiosilole intermediate. acs.org This dianion can then be quenched with various electrophiles to install a wide range of functional groups at the 2- and 5-positions of the silole ring. thieme.deacs.org This method is highly efficient, with yields often exceeding 80%, and has enabled the synthesis of various oligosiloles (dimers to tetramers of silole). thieme.deacs.org The use of sonication and lithium wire containing a small amount of sodium can improve the preparation of the this compound reagent for this purpose. orgsyn.org
Furan Derivative Synthesis: this compound has also been applied in multi-step sequences for the synthesis of complex furan-containing structures. In the synthesis of 5-oxaspiro[3.4]octan-1-one, a lithiated 2,3-dihydrofuran (B140613) is first reacted with 1,3-dichloroacetone. orgsyn.org Subsequently, this compound is used to effect a reductive cyclization of the intermediate, leading to the formation of a spirocyclic framework containing both a furan-derived ring and a cyclobutanone (B123998) ring. orgsyn.org This demonstrates the reagent's utility in orchestrating complex ring-forming cascades.
Utilization of Lithium Naphthalenide in Inorganic and Organometallic Chemistry
Synthesis of Zerovalent Metal Nanoparticles
Lithium naphthalenide ([LiNaph]) is a preferred reducing agent for synthesizing highly reactive zerovalent metal nanoparticles from their corresponding metal halides. nih.govacs.org This method is advantageous because it is a liquid-phase synthesis that can be performed in conventional solvents like tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME). acs.orgrsc.org The resulting nanoparticles are typically very small, often in the 1–8 nm range, with narrow size distributions, and are monocrystalline. nih.govacs.org The high reducing power of [LiNaph] leads to a fast reduction of the metal halide precursor, which promotes rapid nucleation and results in the formation of very small particles. nih.govnih.gov
The general procedure involves preparing a solution of the metal halide in a solvent such as THF and then injecting a solution of this compound, which causes an immediate color change and the formation of a deep black suspension, indicating the reduction and nucleation of the metal nanoparticles. nih.govrsc.org For metal halides with poor solubility, a one-pot approach is employed where the metal halide, lithium metal, and naphthalene (B1677914) are added simultaneously to the solvent. acs.orgnih.gov Upon stirring, the this compound forms in situ and subsequently reduces the dissolved metal halide. rsc.org This technique has been successfully applied to a wide range of metals, including base metals and rare-earth metals. nih.govrsc.org
Detailed studies have demonstrated the efficacy of this method for various metals:
Iron (Fe): Zerovalent iron nanoparticles with a size of 2.3 ± 0.3 nm have been synthesized by reducing iron(III) chloride (FeCl₃) with [LiNaph] in THF. rsc.org The resulting black suspension is colloidally stable for hours. rsc.org
Vanadium (V): Vanadium nanoparticles (1.2 ± 0.2 nm) were prepared for the first time by the reduction of vanadium(III) chloride (VCl₃) using [LiNaph] in a one-pot approach due to the low solubility of VCl₃ in THF. rsc.orgrsc.org
Scandium (Sc), Zirconium (Zr), Hafnium (Hf), and Manganese (Mn): Monocrystalline nanoparticles of these metals were prepared by reducing their respective chlorides (ScCl₃, ZrCl₄, HfCl₄, and MnCl₂) with lithium or sodium naphthalenide. acs.orgnih.gov The resulting particle sizes were 2.4 ± 0.2 nm for Scandium, 4.0 ± 0.9 nm for Zirconium, 8.0 ± 3.9 nm for Hafnium, and 2.4 ± 0.3 nm for Manganese. acs.orgnih.gov
Rare-earth metals (La, Ce, Sm, Eu, Tm, Y, Sc): A reliable liquid-phase synthesis for high-quality, small-sized (1–3 nm) rare-earth metal nanoparticles has been established using metal halides as precursors and [LiNaph] as the reducing agent. nih.gov For instance, thulium (Tm) nanoparticles (2.2 ± 0.3 nm) were synthesized from thulium(III) chloride (TmCl₃). d-nb.info
Table 1: Synthesis of Zerovalent Metal Nanoparticles using this compound
| Metal | Metal Halide Precursor | Solvent | Resulting Nanoparticle Size | Citation |
|---|---|---|---|---|
| Iron (Fe) | FeCl₃ | THF | 2.3 ± 0.3 nm | rsc.org |
| Vanadium (V) | VCl₃ | THF | 1.2 ± 0.2 nm | rsc.orgrsc.org |
| Scandium (Sc) | ScCl₃ | THF/DME | 2.4 ± 0.2 nm | acs.orgnih.gov |
| Zirconium (Zr) | ZrCl₄ | THF/DME | 4.0 ± 0.9 nm | acs.orgnih.gov |
| Hafnium (Hf) | HfCl₄ | THF/DME | 8.0 ± 3.9 nm | acs.orgnih.gov |
| Manganese (Mn) | MnCl₂ | THF/DME | 2.4 ± 0.3 nm | acs.orgnih.gov |
| Thulium (Tm) | TmCl₃ | THF | 2.2 ± 0.3 nm | d-nb.info |
| Samarium (Sm) | SmI₂(THF)₂ | THF | 1–3 nm | nih.gov |
Generation of Novel Anionic Species
This compound is instrumental in the synthesis of novel, highly reactive anionic species that were previously elusive. A prime example is the generation of boryllithium, a nucleophilic anionic boryl compound. nih.gov
The synthesis involves the reductive cleavage of a boron-halogen bond in a suitable precursor. nih.gov Specifically, the first boryllithium was synthesized by the reduction of a bromoborane (B216815) precursor, N,N'-bis(2,6-diisopropylphenyl)-2-bromo-2,3-dihydro-1H-1,3,2-diazaborole, using this compound in tetrahydrofuran (THF). nih.goviupac.org This reaction effectively creates a boryllithium complex where the boron atom is isoelectronic with an N-heterocyclic carbene (NHC). nih.govwikipedia.org
X-ray crystallography of the resulting product confirmed the structure, revealing an sp² hybridized boron atom and a distinct boron-lithium bond. nih.govacs.org Structural analysis suggests that the boron atom carries an anionic charge, which is also supported by ¹¹B NMR spectroscopy. nih.gov This boryllithium compound demonstrates reactivity as both a base and a boron nucleophile in reactions with various electrophiles. nih.govresearchgate.net The methodology has been extended to other precursors, such as 2-bromo-1,3,2-benzodiazaborole, to afford the corresponding boryllithium. thieme-connect.de
Table 2: Synthesis of Boryllithium
| Precursor | Reducing Agent | Solvent | Product | Key Finding | Citation |
|---|---|---|---|---|---|
| N,N'-bis(2,6-diisopropylphenyl)-2-bromo-2,3-dihydro-1H-1,3,2-diazaborole | This compound | THF | Boryllithium | First isolation and characterization of a boryl anion. | nih.goviupac.org |
| 2-bromo-1,3,2-benzodiazaborole | This compound | THF | Benzodiazaborole-derived Boryllithium | Demonstrates the versatility of the reduction method. | thieme-connect.de |
Intercalation Chemistry
This compound serves as a potent intercalating agent for layered materials, facilitating their exfoliation into two-dimensional (2D) nanosheets. rsc.orgrsc.org This chemical exfoliation method is particularly effective for materials where mechanical exfoliation is challenging. A notable example is the exfoliation of the magnetic van der Waals material, chromium oxychloride (CrOCl). rsc.orgrsc.org
The process begins by treating bulk CrOCl with a this compound solution. researchgate.netresearchgate.net The powerful reducing nature of this compound enables the insertion of lithium ions between the layers of the CrOCl, forming a lithiated intermediate. rsc.orgresearchgate.net This intercalation expands the interlayer distance. rsc.org In contrast, weaker reducing agents like n-butyllithium are ineffective for this purpose with CrOCl. rsc.orgresearchgate.net
The resulting lithiated product is then typically shaken in a solvent like ethanol. rsc.orgresearchgate.net This step re-oxidizes the material, removing the intercalated lithium and producing hydrogen gas bubbles, which further assist in separating the layers. rsc.orgresearchgate.net Subsequent sonication of the suspension delaminates the material, yielding a suspension of 2D CrOCl nanosheets. researchgate.netresearchgate.net This method has been optimized to produce freestanding CrOCl monolayers with a measured height of just 0.75 nm, the thinnest reported to date. rsc.org The exfoliated nanosheets retain their magnetic order. rsc.org
Table 3: Exfoliation of CrOCl using this compound
| Step | Reagent/Process | Purpose | Citation |
|---|---|---|---|
| 1. Intercalation | This compound Solution | Inserts lithium ions between CrOCl layers to form a lithiated intermediate. | rsc.orgresearchgate.net |
| 2. Oxidation/Exfoliation | Ethanol | Removes intercalated lithium and generates H₂ gas, weakening interlayer forces. | rsc.orgresearchgate.net |
| 3. Delamination | Sonication | Separates the layers to produce a 2D nanosheet suspension. | researchgate.netresearchgate.net |
Role of Lithium Naphthalenide in Polymerization Chemistry
Initiation of Anionic Polymerization
Lithium naphthalenide is particularly valued for its role in initiating living anionic polymerizations, a process characterized by the absence of chain transfer and termination reactions. researchgate.netchemeurope.com This allows for the precise construction of various polymer structures. The initiation process is rapid, often indicated by an immediate color change upon addition of the monomer to the initiator solution. acs.org
A key application of this compound is in the synthesis of specialized initiators, such as polybutadienyl dilithium (B8592608). This initiator is prepared through an electron transfer-coupling reaction between butadiene and this compound. buct.edu.cn A significant challenge in this synthesis is the low solubility and initiation efficiency of this compound in non-polar solvents like cyclohexane, which are often preferred for industrial polymerization of dienes. buct.edu.cn
To overcome this, a method has been developed where a butadiene-cyclohexane solution is added incrementally to the this compound solution. buct.edu.cn This technique allows the reaction to proceed in a homogeneous phase, leading to the effective formation of the polybutadienyl dilithium initiator. buct.edu.cn This resulting initiator has been successfully used in the production of solution-polymerized styrene-butadiene rubber (S-SBR), demonstrating its viability for industrial-scale applications. buct.edu.cn
This compound is a classic initiator for the homopolymerization of various monomers, most notably styrene (B11656) and cyclic siloxanes like hexamethylcyclotrisiloxane (B157284) (D3). conicet.gov.ar The polymerization of styrene initiated by this compound yields model polystyrenes with predictable molecular weights and very low polydispersity indexes (Mw/Mn < 1.1). conicet.gov.ar Similarly, it can initiate the polymerization of 4-vinyltriphenylamine (VTPA) to produce difunctional living poly(4-vinyltriphenylamine) (PVTPA) with low polydispersity. researchgate.net
In the case of siloxanes, this compound is used for the ring-opening polymerization (ROP) of monomers like D3 to produce polydimethylsiloxane (B3030410) (PDMS). conicet.gov.arresearchgate.net This method offers superior control over the molecular parameters of the resulting PDMS compared to conventional condensation reactions. researchgate.net The process involves the reaction of the monomer with the initiator, often followed by the addition of a promoter like THF to facilitate the polymerization. conicet.gov.ar
The table below summarizes the results of homopolymerization initiated by this compound for different monomers.
| Monomer | Polymer | Solvent System | Key Findings | Polydispersity Index (Mw/Mn) |
| Styrene (S) | Polystyrene (PS) | Benzene (B151609), Benzene/THF | Well-defined homopolymers with molar masses from 3,000 to 1,000,000 g/mol were synthesized. conicet.gov.ar | < 1.1 conicet.gov.ar |
| Hexamethylcyclotrisiloxane (D3) | Poly(dimethylsiloxane) (PDMS) | Benzene/THF | Efficient homopolymerization was achieved, yielding well-defined PDMS. conicet.gov.ar | ~1.1 conicet.gov.ar |
| 4-Vinyltriphenylamine (VTPA) | Poly(4-vinyltriphenylamine) (PVTPA) | Tetrahydrofuran (B95107) | Generated difunctional living PVTPA with molecular weights up to 30,000 g/mol . researchgate.net | < 1.1 researchgate.net |
| 4-(1-Adamantyl)styrene | Poly(4-(1-adamantyl)styrene) | Tetrahydrofuran | Quantitative polymerization proceeded to afford polymers with predictable molecular weights. acs.org | 1.03 - 1.13 acs.org |
The difunctional nature of the polymers initiated by this compound makes it an excellent choice for synthesizing more complex architectures like block copolymers and cyclic polymers. conicet.gov.ardokumen.pub
Block Copolymers: ABA triblock copolymers can be synthesized by initiating the polymerization of a central monomer (B) with this compound to form a difunctional living polymer. Subsequently, a second monomer (A) is added to polymerize from both living ends. buffalo.edu This sequential monomer addition allows for the creation of precisely structured block copolymers. vulcanchem.com For instance, a two-ended linear poly(dimethylsiloxane)-b-polystyrene-b-poly(dimethylsiloxane) (PDMS-b-PS-b-PDMS) precursor was prepared by first initiating styrene polymerization with this compound, followed by the addition of hexamethylcyclotrisiloxane (D3). researchgate.net
Cyclic Homopolymers: The synthesis of cyclic polymers often relies on the creation of a linear precursor with two reactive end-groups, which can then be coupled intramolecularly. uliege.be this compound is used to create these α,ω-difunctional living polymers. The cyclization is then achieved by reacting this living polymer with a suitable coupling agent, such as dichlorodimethylsilane, under high dilution conditions to favor intramolecular reaction over intermolecular polymerization. buffalo.eduresearchgate.netuliege.be
Mechanisms of Polymerization Initiation (Electron Transfer versus Bond Formation)
The initiation of anionic polymerization by this compound occurs through a well-established electron transfer (ET) mechanism. uni-bayreuth.derun.edu.ng The process can be described in two main steps:
Electron Transfer: The this compound radical anion transfers an electron to a monomer molecule (M). This creates a monomer radical anion (M•⁻). uni-bayreuth.de
Li⁺[C₁₀H₈]⁻ + M → C₁₀H₈ + Li⁺M•⁻
Dimerization: These highly reactive monomer radical anions rapidly dimerize to form a stable dianion (⁻M-M⁻), which is solvated by the lithium counterions. uni-bayreuth.de
2 Li⁺M•⁻ → Li⁺⁻M-M⁻Li⁺
This resulting dianion is bifunctional and acts as the true initiator, propagating the polymerization by adding monomer units from both ends simultaneously. researchgate.netuni-bayreuth.de This mechanism is distinct from initiation by organolithium compounds like n-butyllithium, which involves the direct addition of the carbanion across the monomer's double bond (bond formation). The electron transfer mechanism is fundamental to the ability of this compound to create difunctional polymers. vulcanchem.comresearchgate.net
Control over Polymer Structure and Molar Mass Distribution
One of the primary advantages of using this compound as an initiator is the high degree of control it affords over the final polymer's structure and molar mass distribution. conicet.gov.ar Because the initiation is rapid and the polymerization is "living" (free from termination and chain transfer), the resulting polymers are typically very uniform in length, leading to narrow molar mass distributions, or low polydispersity indexes (PDI, Mw/Mn). conicet.gov.arresearchgate.net
Several experimental parameters can be adjusted to tune the properties of the resulting polymer:
Solvent: The choice of solvent significantly impacts the initiator's reactivity and solubility, which in turn affects the polymer's molar mass. In pure benzene, a non-polar solvent, the initiator concentration is lower, leading to the formation of high molar mass polymers. conicet.gov.ar By adding a small amount of a polar solvent like THF (less than 10% v/v), the solubility and reactivity of the initiator increase, resulting in polymers with lower molar masses. conicet.gov.ar
Initiator Concentration: The final molecular weight of the polymer is inversely proportional to the concentration of the active initiator. By carefully controlling the initial amounts of lithium and naphthalene (B1677914), the concentration of the resulting this compound can be tuned, allowing for control over the polymer's molecular weight. conicet.gov.ar
Monomer-to-Initiator Ratio: In a living polymerization, the number-average molecular weight (Mn) of the polymer can be predicted based on the molar ratio of the monomer to the initiator. acs.org Increasing this ratio leads to a proportional increase in the polymer's molecular weight. researchgate.net
The table below illustrates the effect of the reaction medium on the molar mass of polystyrene synthesized using this compound as the initiator.
| Reaction Medium | Molar Mass (Mn) Range ( g/mol ) | Polydispersity Index (Mw/Mn) | Reference |
| Pure Benzene | 100,000 - 1,000,000 | < 1.1 | conicet.gov.ar |
| Benzene/THF (<10% v/v) | 3,000 - 100,000 | < 1.1 | conicet.gov.ar |
This level of control makes this compound an invaluable tool for academic research and for the synthesis of specialty polymers with precise material properties. conicet.gov.ardokumen.pub
Electrochemical Applications and Battery Research
Lithium Naphthalenide as a Liquid Anode Material
Solutions of this compound in solvents like tetrahydrofuran (B95107) (THF) have been explored as potential liquid anode materials, sometimes referred to as "anolytes," for rechargeable batteries. iaea.orgresearchgate.net This concept offers a potential alternative to solid graphite (B72142) anodes. researchgate.net
The formation of these anolytes, with the general formula LixN(THF)n, occurs through a two-step mechanism. iaea.orgresearchgate.net In these solutions, the concentration of lithium (x) and the solvent-to-naphthalene ratio (n) can be varied. iaea.orgresearchgate.net Studies have shown that for 0 < x < 1, the solution is a mixture of lithium-free naphthalene (B1677914) (Li0N(THF)n) and lithium-bound naphthalene (Li1N(THF)n). For 1 < x < 2, it consists of a mixture of Li1N(THF) and Li2N(THF)n solutes. iaea.orgresearchgate.net
The electrical conductivity of these solutions is a critical parameter for their application as an anode. Research has demonstrated that the conductivity is dependent on the lithium concentration and the solvent ratio. iaea.orgresearchgate.net For instance, in more concentrated solutions (where n < 10), the maximum conductivity is observed at a lithium-to-naphthalene ratio of approximately 0.5. iaea.orgresearchgate.net Conversely, in more dilute solutions (n > 10), the peak conductivity occurs at a ratio of about 1. iaea.orgresearchgate.net A notable high conductivity of 12.4 mS/cm has been achieved with a Li0.5N(THF)6.2 composition. iaea.orgresearchgate.net Interestingly, the conductivity of these solutions exhibits a linear decrease with increasing temperature, a characteristic often associated with metallic behavior. iaea.orgresearchgate.net
A full battery cell has been successfully demonstrated using a Li1N(THF)10.4 anolyte with an iodine-based liquid cathode, proving the viability of this all-liquid electrode concept for refillable lithium batteries. iaea.org
Prelithiation Strategies for Anode Materials (e.g., Silicon, Graphite)
A significant challenge in developing high-capacity anode materials like silicon and graphite is the irreversible loss of lithium during the initial formation of the solid electrolyte interphase (SEI). Prelithiation, the process of pre-loading the anode with lithium before cell assembly, is a key strategy to compensate for this loss and improve the initial Coulombic efficiency (ICE). This compound has emerged as an effective chemical prelithiation agent for this purpose. oup.comresearchgate.netacs.orgfigshare.com
Silicon Anodes
Silicon is a promising anode material due to its high theoretical specific capacity. However, it suffers from low ICE. oup.com Traditional prelithiation with this compound was considered less effective for crystalline silicon due to its low lithiation potential. oup.comnih.gov However, recent studies have shown that amorphous silicon, which has a higher lithiation potential, can be effectively prelithiated using this compound. oup.comnih.gov This process has been shown to dramatically improve the ICE of silicon anodes from 74.8% to as high as 97.2% in full-cell configurations. oup.comnih.gov
The prelithiation of nano-silicon anodes with this compound has enabled the development of novel battery chemistries, such as a silicon/sulfur lithium-ion battery. researchgate.netacs.orgfigshare.com In one such design, a sulfur-poly(acrylonitrile) (S-PAN) composite cathode was fully prelithiated to Li₂S-PAN, and a nano-silicon anode was partially prelithiated to LiₓSi. researchgate.netacs.orgfigshare.com This resulting LiₓSi/Li₂S-PAN battery demonstrated a high specific energy of 710 Wh kg⁻¹ and an impressive initial Coulombic efficiency of 93.5%. researchgate.netacs.orgfigshare.com
Graphite Anodes
This compound has also been investigated for the prelithiation of graphite anodes. jst.go.jp However, the process can be challenging. For graphene-like graphite, a large volume of the this compound solution is required for the intercalation of lithium ions. jst.go.jp Furthermore, the prelithiation agent can degrade the binder in the composite electrode, leading to a significant decrease in discharge capacity. jst.go.jp
To enhance the reducing power of the prelithiation agent, derivatives of this compound with electron-donating substituents on the naphthalene ring have been explored. researchgate.net For example, using a solution prepared from 1,5-dimethylnaphthalene (B47167) in 2-methyltetrahydrofuran (B130290) with lithium metal resulted in a doping depth of 88 mAh g⁻¹ after just one hour of immersion at room temperature. researchgate.net
Table 1: Impact of Prelithiation with this compound on Anode Performance
| Anode Material | Initial State | Prelithiation Agent | Key Finding | Reference |
|---|---|---|---|---|
| Amorphous Silicon | Non-lithiated | This compound | ICE increased from 74.8% to 97.2%. | oup.comnih.gov |
| Nano-Silicon | Non-lithiated | This compound | Enabled a LiₓSi/Li₂S-PAN full cell with 710 Wh kg⁻¹ specific energy and 93.5% ICE. | researchgate.netacs.orgfigshare.com |
| Graphene-like Graphite | Non-lithiated | This compound | Required large solution volume; binder degradation and capacity decrease observed. | jst.go.jp |
| Natural Graphite | Non-lithiated | Lithium 1,5-dimethylnaphthalenide | Achieved a doping depth of 88 mAh g⁻¹ in 1 hour. | researchgate.net |
Solid Electrolyte Interphase (SEI) Formation and Chemistry
The SEI is a passivation layer that forms on the anode surface during the initial charging cycles of a lithium-ion battery. uri.edu Its composition and stability are crucial for the long-term performance and safety of the battery. uri.edu this compound is a valuable tool for studying the formation and chemistry of the SEI because, as a strong one-electron reducing agent, it can mimic the reductive environment at the surface of a lithiated graphite anode. uri.edusemanticscholar.org By reacting this compound with various electrolyte components (solvents, salts, and additives) outside of a battery, researchers can generate and analyze SEI components on a larger scale. uri.edusemanticscholar.org
This approach facilitates detailed characterization of the SEI components and helps in understanding their formation mechanisms. semanticscholar.org Studies using this compound have shown that the reduction of common carbonate solvents, such as ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC), leads to the formation of lithium ethylene dicarbonate (B1257347) (LEDC) and lithium propylene dicarbonate (LPDC), respectively, along with the evolution of corresponding alkenes. semanticscholar.orgresearchgate.net Similarly, the reduction of linear carbonates like dimethyl carbonate (DMC) and diethyl carbonate (DEC) produces lithium methyl carbonate (LMC) and lithium ethyl carbonate (LEC), accompanied by the formation of methane (B114726) and ethane. semanticscholar.orgresearchgate.net
The prelithiation of silicon anodes with this compound not only introduces lithium but also concurrently promotes the formation of a robust and uniform SEI film. oup.com This pre-formed SEI is often rich in lithium fluoride (B91410) (LiF) and boron compounds, which significantly enhances the cycling stability of the silicon anode by accommodating the volume changes during lithiation and delithiation. oup.com
Electrolyte Additive Studies (e.g., Fluoroethylene Carbonate, Vinylene Carbonate Reduction)
Electrolyte additives are used in small quantities to improve battery performance by favorably modifying the SEI. This compound has been instrumental in elucidating the reduction pathways of common additives like fluoroethylene carbonate (FEC) and vinylene carbonate (VC). uri.eduacs.orgcam.ac.ukosti.govosti.gov
Fluoroethylene Carbonate (FEC)
Studies involving the reduction of FEC with this compound have provided significant insights into its decomposition mechanism. uri.eduacs.orgcam.ac.ukosti.govosti.gov The experimental data supports a mechanism where FEC is first reduced to form vinylene carbonate (VC) and lithium fluoride (LiF). uri.eduacs.orgcam.ac.ukosti.govosti.gov The newly formed VC then undergoes further reduction. uri.eduacs.orgcam.ac.ukosti.govosti.gov The final reduction products of FEC include lithium formate (B1220265) (HCO₂Li), lithium oxalate (B1200264) (Li₂C₂O₄), lithium carbonate (Li₂CO₃), and polymerized VC. uri.eduacs.orgcam.ac.ukosti.govosti.gov However, the quantities of HCO₂Li, Li₂C₂O₄, and Li₂CO₃ are smaller compared to the direct reduction of VC. uri.eduacs.orgcam.ac.uk
Vinylene Carbonate (VC)
The reduction of VC by this compound also yields a mixture of products. uri.eduacs.orgcam.ac.ukosti.govosti.gov Analysis of the reaction has confirmed that the decomposition products include lithium formate (HCO₂Li), lithium oxalate (Li₂C₂O₄), lithium carbonate (Li₂CO₃), and polymerized VC. uri.eduacs.orgcam.ac.ukosti.govosti.gov The different relative ratios of these inorganic and organic reduction products resulting from FEC and VC decomposition are believed to be relevant to the final chemical composition and morphology of the SEI formed in their presence. uri.eduacs.orgcam.ac.uk
Table 2: Reduction Products of Electrolyte Additives with this compound
| Additive | Key Reduction Products | Proposed Mechanism | Reference |
|---|---|---|---|
| Fluoroethylene Carbonate (FEC) | LiF, VC, HCO₂Li, Li₂C₂O₄, Li₂CO₃, Polymerized VC | FEC reduces to VC and LiF, followed by subsequent VC reduction. | uri.eduacs.orgcam.ac.ukosti.govosti.gov |
| Vinylene Carbonate (VC) | HCO₂Li, Li₂C₂O₄, Li₂CO₃, Polymerized VC | Direct reduction to form various inorganic and polymeric species. | uri.eduacs.orgcam.ac.ukosti.govosti.gov |
Theoretical and Computational Approaches to Lithium Naphthalenide Reactivity
Quantum Chemical Modeling of Electron Transfer and Reaction Pathways
Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in modeling the reactivity of lithium naphthalenide. This compound functions as a potent reducing agent by transferring an electron from its naphthalene (B1677914) radical anion to a substrate. Time-dependent DFT (TD-DFT) can be used to simulate such electron transfer processes in real time. nih.gov These simulations are initiated by defining a non-equilibrium electronic state to trigger the charge transfer dynamics. nih.gov
Computational studies have been employed to map out entire reaction networks and energy profiles for reactions initiated by electron transfer. For instance, in the context of lithium-ion batteries, DFT calculations are used to determine the free energy for redox reactions, often by modeling a full-cell reaction to understand the thermodynamics. acs.org By calculating the energy profiles for various potential steps, researchers can identify the most favorable reaction pathways. acs.org
The application of these models extends to various synthetic reactions. In organometallic chemistry, computational-experimental efforts can elucidate the active catalyst in complex reaction cycles, sometimes revealing that side reactions can form new, more active catalytic species. Quantum chemical modeling helps to understand the factors governing regioselectivity and enantioselectivity in reactions by comparing the energy barriers of different pathways, such as 1,2- versus 1,4-additions. These theoretical approaches can rationalize why certain products are formed, for example, by demonstrating that one pathway has intermediates and transition states that are significantly lower in energy than alternatives.
Studies on Ion Pair Structures and Their Role in Reactivity
The reactivity of this compound is profoundly influenced by its aggregation state and the nature of its ion pairing in solution. The equilibrium between contact ion pairs (CIP) and solvent-separated ion pairs (SSIP) is a critical factor that is highly dependent on the solvent used. nih.gov
In solvents with low donor qualities for Li+, such as diethyl ether, this compound predominantly exists as a contact ion pair. nih.gov Conversely, in strongly coordinating solvents like tetrahydrofuran (B95107) (THF), the equilibrium shifts significantly towards the formation of solvent-separated ion pairs. nih.govconicet.gov.ar This is because THF is a better electron-donor solvent, enhancing its coordination to the lithium cation and favoring the generation of SSIPs, which in turn increases the solubility of the this compound. conicet.gov.ar The bulky aryl substituent in a solvent like anisole (B1667542) may hinder its coordination ability compared to THF. conicet.gov.ar
| Solvent | Predominant Ion Pair Type | Coordination Ability | Effect on Reactivity/Solubility | Source |
|---|---|---|---|---|
| Tetrahydrofuran (THF) | Solvent-Separated Ion Pair (SSIP) | High | Enhanced coordination, increased solubility and higher initiator activity. nih.govconicet.gov.ar | nih.govconicet.gov.ar |
| Diethyl Ether (DEE) | Contact Ion Pair (CIP) | Low | Lower solubility and initiator concentration compared to THF, but higher than in non-polar media. nih.govconicet.gov.ar | nih.govconicet.gov.ar |
| Anisole | Contact Ion Pair (CIP) | Low | Bulky substituent hinders coordination; lower solubility and initiator concentration compared to THF. conicet.gov.ar | conicet.gov.ar |
| Benzene (B151609) (non-polar) | Aggregate Form | Very Low | Diminished reactivity due to low solubility and aggregation. conicet.gov.ar | conicet.gov.ar |
Computational Insights into Boryl Anion Character
A significant application of this compound is in the synthesis of novel nucleophilic, anionic boryl compounds, which have long been elusive species. nih.gov The reductive cleavage of a boron-bromine bond in a diazaborole precursor by this compound affords the corresponding boryllithium. nih.govresearchgate.net Computational studies have been essential in confirming the nature of this product. nih.gov
According to theoretical approaches, a cyclic boryl anion can act as a Lewis base, similar to its isoelectronic counterpart, the N-heterocyclic carbene. researchgate.net Calculations also suggest that the stability of a cyclic boryl anion increases with the number of nitrogen atoms in the ring and that a six-membered ring should be kinetically more stable than the five-membered ring that has been successfully synthesized. researchgate.net
| Parameter | Finding | Method/Technique | Inference | Source |
|---|---|---|---|---|
| Boron Hybridization | sp² | X-ray Crystallography | Consistent with a planar boron center. | nih.gov |
| B-Li Bond Length | 2.291 ± 0.006 Å | X-ray Crystallography | Evidence of a direct bond between boron and lithium. | nih.govresearchgate.net |
| Structure Comparison | Structurally similar to the calculated free boryl anion. | Computational Modeling (DFT) | Suggests anionic charge on the boron atom. | nih.govresearchgate.net |
| Spectroscopy | ¹¹B NMR spectrum supports anionic character. | NMR Spectroscopy | Confirms the electronic nature of the boron center. | nih.gov |
| Reactivity | Acts as an efficient base and nucleophile. | Experimental (Reactions with electrophiles) | Confirms the boryl anion character predicted by theory. | nih.gov |
Theoretical Predictions in Materials Science (e.g., Magnetic Properties of Exfoliated Materials)
This compound is widely used for the chemical exfoliation of layered van der Waals materials to produce atomically thin, two-dimensional (2D) nanosheets. rsc.org Theoretical and computational methods play a crucial role in predicting the outcomes of these exfoliation processes and the properties of the resulting materials. nih.gov
For example, first-principles DFT calculations are used to predict the surface formation energy of materials like MoS₂. nih.gov Theoretical modeling can investigate the stabilizing effect of lithium atom adsorption on the edges of 2D materials, showing a decrease in surface formation energies with increasing Li concentration. nih.gov DFT-calculated core-level binding-energy shifts can also provide insight into the electronic changes upon lithium intercalation. nih.gov For LiₓMoS₂, calculations show lower core-level energies for S 2p and Mo 3d compared to pure MoS₂, indicating charge transfer from lithium to the MoS₂ layers. nih.gov
In the realm of 2D magnetic materials, this compound has been used to exfoliate compounds like CrOCl. rsc.org This process involves the intercalation of lithium between the layers, followed by oxidation and exfoliation, yielding freestanding monolayers. rsc.org Theoretical predictions are essential for understanding the magnetic properties of these exfoliated nanosheets, which can exhibit phenomena like layer-dependent magnetism. rsc.org While experimental characterization confirms that exfoliated CrOCl nanosheets retain magnetic order, computational studies are needed to model and predict the exotic magnetic properties of such 2D systems. rsc.org
| Material | Theoretical Method | Prediction/Insight | Source |
|---|---|---|---|
| MoS₂ | DFT | Li adsorption on the Mo-edge has a stabilizing effect, lowering surface formation energy. nih.gov | nih.gov |
| LiₓMoS₂ | DFT | Calculated core-level shifts for S 2p (0.44-1.67 eV) and Mo 3d (0.52-2.27 eV) indicate charge transfer from Li. nih.gov | nih.gov |
| CrOCl | General Theory | Exfoliated 2D nanosheets are predicted to exhibit tunable, layer-dependent magnetic properties. rsc.org | rsc.org |
| Oxidized Graphene | DFT | Used to study the interaction of alkali metal atoms (like Li) with the oxidized graphene surface during reduction. researchgate.net | researchgate.net |
Future Research Directions and Emerging Applications
Development of Novel Lithium Naphthalenide Derivatives with Tuned Reactivity
The parent this compound offers a standard reduction potential of approximately -2.5 V versus the normal hydrogen electrode. wikipedia.org However, the demands of modern organic synthesis for highly selective and controlled reactions necessitate the development of new derivatives with finely tuned reactivity. Research in this area focuses on modifying the naphthalene (B1677914) core or the cation-solvent complex to alter the electronic and steric properties of the reagent.
The introduction of substituents on the naphthalene ring can significantly impact the reduction potential and stability of the resulting radical anion. For example, electron-donating groups are expected to make the reduction potential more negative (stronger reductant), while electron-withdrawing groups would have the opposite effect. A notable example is lithium 1-(dimethylamino)naphthalenide (LDMAN), which has been explored as an alternative to the parent compound in reductive lithiation methods. pitt.edu The development of a library of substituted this compound derivatives would provide chemists with a toolkit of reductants with a spectrum of strengths, allowing for greater selectivity in complex molecule synthesis.
Recent work has demonstrated the use of this compound in the synthesis of novel germanium-containing π-conjugated molecules. chinesechemsoc.orgchinesechemsoc.org A this compound-induced intramolecular cyclization was employed to construct various benzogermoles. chinesechemsoc.orgchinesechemsoc.org This method highlights the potential for developing derivatives that can facilitate the synthesis of unique organometallic compounds. chinesechemsoc.orgchinesechemsoc.org By modifying the naphthalene backbone, it may be possible to create reagents that favor specific cyclization pathways or tolerate a wider range of functional groups. chinesechemsoc.orgchinesechemsoc.org
Sustainable and Scalable Synthetic Methodologies
While this compound is a powerful reagent, its traditional synthesis and application often involve the use of volatile and flammable solvents like THF, which raises safety and environmental concerns, particularly on an industrial scale. A significant future direction is the development of more sustainable and scalable methods for its generation and use.
One promising avenue is the exploration of alternative, greener solvent systems. Research into the use of more environmentally benign ethers or even solvent-free conditions, such as mechanochemical synthesis, could drastically reduce the environmental footprint of processes involving this compound. Mechanochemistry, which uses mechanical force to induce chemical reactions, could offer a scalable, solvent-free method for generating this compound.
Another key aspect of sustainability is the efficient use and recovery of materials. The development of polymer-supported naphthalene for the preparation of a recyclable this compound reagent has been explored. researchgate.net This approach allows for the generation of a nickel(0) catalyst for hydrogenation reactions, with the naphthalene catalyst being easily separated from the reaction mixture for potential reuse. researchgate.net Further research into robust and highly recyclable supported naphthalene systems could make the use of this compound more economically viable and environmentally friendly for large-scale applications.
Furthermore, integrating this compound into flow chemistry systems presents a significant opportunity for scalable and safer synthesis. thieme-connect.de Flow reactors offer superior heat and mass transfer, enabling better control over highly exothermic reactions and the safe handling of reactive intermediates. thieme-connect.de The synthesis of benzyllithium (B8763671) derivatives using this compound in a flow reactor has been reported, demonstrating the potential of this technology to improve safety and efficiency. thieme-connect.de Future work could focus on developing dedicated flow systems for the continuous generation and immediate consumption of this compound, minimizing the risks associated with its storage and handling.
A recent scalable and high-throughput approach for synthesizing lithium sulfide (B99878) (Li₂S) nanocrystals at room temperature involves reacting hydrogen sulfide (H₂S) with this compound. acs.orgacs.org This method is notable for its efficiency and the co-generation of 1,4-dihydronaphthalene, a value-added chemical. acs.orgacs.org Such processes that convert waste materials into valuable products represent a key goal of sustainable chemistry.
Advanced Mechanistic Elucidation through Advanced Spectroscopy
A deeper understanding of the reaction mechanisms of this compound is crucial for optimizing its application and designing new, more effective reagent systems. While the general role of this compound as a single-electron transfer (SET) agent is well-established, the intricate details of its interactions with substrates and the evolution of intermediates are often not fully understood. Advanced spectroscopic techniques are poised to provide unprecedented insights into these processes.
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying radical species. As the naphthalenide radical anion has a strong EPR signal near g = 2.0, this technique can be used to monitor its concentration and electronic environment in real-time during a reaction. wikipedia.org Future studies could employ advanced EPR techniques, such as pulsed EPR and electron-nuclear double resonance (ENDOR), to probe the subtle interactions between the naphthalenide radical anion, the lithium cation, the solvent, and the substrate. This could reveal detailed information about the structure of the ion pairs and their role in the electron transfer process.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly of the lithium nucleus (⁷Li NMR), can provide valuable information about the aggregation state and coordination environment of the lithium cation. By studying the changes in the ⁷Li NMR spectrum under different reaction conditions (e.g., varying solvent, temperature, or substrate), researchers can gain insights into the nature of the active this compound species. For instance, studies on the dissolution of polyamide in electrolytes have utilized 2D NMR techniques to probe interactions between ions and polymer groups, a strategy that could be adapted to study this compound systems. acs.org
In-situ spectroscopic techniques, which allow for the monitoring of reactions as they occur, are particularly valuable. The use of techniques like in-situ infrared (IR) spectroscopy and UV-Vis spectroscopy can help to identify and track the formation of intermediates and products throughout a reaction, providing a more complete picture of the reaction pathway. UV-Vis spectroscopy has been used to study this compound solutions for battery applications, showing how the solvent affects the dissociation equilibrium of the ion pair. researchgate.net Cryo-spectroscopy, where reactions are performed at very low temperatures to trap and characterize fleeting intermediates, could also be employed to gain a more detailed mechanistic understanding.
Exploration of New Catalytic Cycles and Reagent Systems
The ability of this compound to act as a potent reductant opens up possibilities for its use in novel catalytic cycles and as a key component in new reagent systems. While it is often used as a stoichiometric reductant, its potential in catalytic processes is an area of growing interest.
One area of exploration is the in-situ generation of highly reactive metal catalysts. This compound can reduce metal salts to their zero-valent state, creating highly active catalysts for a variety of transformations. For example, it has been used to generate highly reactive nickel(0) for use in catalytic hydrogenation reactions. researchgate.net Similarly, the reduction of zinc chloride with this compound can be used to generate Rieke zinc in situ for use in cross-coupling reactions. nih.govacs.org Future research could expand this concept to other transition metals, developing new catalytic systems for a broader range of reactions, such as C-H activation, cross-coupling, and cycloadditions.
The development of new reagent systems that combine this compound with other reactive species is another promising direction. For instance, its combination with Lewis acids could modulate its reactivity and selectivity. An iron-catalyzed 5-endo-dig cyclization has been shown to be a viable alternative to methods using this compound and a Lewis acid, suggesting that understanding the role of such additives could lead to new synthetic strategies. u-tokyo.ac.jp
Furthermore, the exploration of this compound in tandem reactions, where multiple bond-forming events occur in a single pot, is a fertile ground for research. Its ability to generate nucleophilic intermediates from various precursors can be harnessed to initiate cascade reactions, leading to the rapid construction of complex molecular architectures. For example, the reductive decyanation of substituted acetonitriles with this compound generates carbanions that can be trapped by various electrophiles, offering a pathway to highly functionalized aromatic derivatives. researchgate.net
Integration into Multicomponent Reactions and Complex Synthesis Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a single product, are highly valued for their efficiency and ability to rapidly build molecular complexity. nih.govfrontiersin.org The integration of this compound into MCRs represents a significant frontier in synthetic chemistry. By acting as an in-situ source of nucleophiles or by triggering a key transformation within a cascade, this compound could enable the development of entirely new MCRs.
For example, a reaction could be designed where this compound reductively cleaves a protecting group or a specific bond to generate a reactive intermediate that then enters into a known MCR pathway, such as the Ugi or Passerini reaction. nih.gov This would expand the scope of accessible molecular scaffolds from simple starting materials.
In the realm of complex molecule synthesis, this compound's ability to effect challenging transformations makes it a valuable tool. Its use in reductive cyclization reactions is a powerful strategy for the construction of strained ring systems. Research in this area could focus on applying this compound-mediated cyclizations to the synthesis of complex natural products and other biologically active molecules. The total synthesis of dendrowardol C, for instance, employed a cyclization reaction using this compound that raised interesting mechanistic questions and may be of general use. ethz.ch
The development of tandem strategies that combine this compound-mediated reactions with other powerful synthetic methods, such as transition metal-catalyzed cross-coupling, is another exciting avenue. A sequence where this compound is used to generate an organolithium species, which is then transmetalated to another metal (e.g., zinc, copper, or boron) for a subsequent cross-coupling reaction, would be a highly versatile tool for constructing complex molecular frameworks. chinesechemsoc.orgchinesechemsoc.orgthieme-connect.de This approach would allow for the convergent synthesis of complex targets from readily available starting materials.
Q & A
Basic: What are the standard protocols for synthesizing lithium naphthalenide, and how is its concentration validated in situ?
This compound is typically synthesized by reacting lithium metal with naphthalene in a dry, oxygen-free environment using tetrahydrofuran (THF) as the solvent. The reaction proceeds under argon or nitrogen to prevent oxidation. The deep green color of the solution indicates successful formation. Concentration is validated via UV-Vis spectroscopy, as the absorption peak at ~450 nm correlates with the naphthalenide radical anion concentration . For precise quantification, aliquots can be titrated against standardized oxidizing agents (e.g., ferrocenium hexafluorophosphate) while monitoring electron paramagnetic resonance (EPR) signals .
Basic: Which characterization techniques are critical for confirming this compound’s role in chemical exfoliation of layered materials?
Key techniques include:
- X-ray diffraction (XRD): To monitor interlayer expansion post-intercalation (e.g., increased d-spacing in MoS₂ or CrOCl) .
- Transmission electron microscopy (TEM): To confirm monolayer formation and structural integrity .
- Raman spectroscopy: To assess lattice vibrational modes and defect density in exfoliated sheets .
- Atomic force microscopy (AFM): To measure thickness and uniformity of exfoliated flakes .
Cross-validation with thermogravimetric analysis (TGA) can quantify intercalated lithium content .
Advanced: How can researchers optimize this compound-mediated exfoliation efficiency for transition metal oxychlorides (e.g., CrOCl)?
Optimization requires:
- Reductant strength modulation: this compound (reduction potential: ~−2.5 V vs. SCE) outperforms weaker reductants like n-butyllithium (−1.9 V) due to its ability to overcome the high redox barrier of Cr³+ → Cr²+ in CrOCl .
- Solvent selection: THF ensures solubility and prevents side reactions, while post-intercalation rinsing with ethanol removes excess naphthalene without degrading the product .
- Kinetic control: Shaking duration (e.g., 24 hours) and sonication power (low-intensity to avoid fragmentation) balance intercalation depth and structural damage .
Advanced: How do contradictions in reported reduction pathways of this compound with battery electrolyte additives (e.g., FEC vs. VC) arise, and how can they be resolved?
Discrepancies stem from differences in:
- Reaction conditions: Temperature, solvent polarity, and Li⁺ coordination strength alter decomposition pathways. For example, fluoroethylene carbonate (FEC) reduces to form LiF and vinylene carbonate (VC), whereas VC decomposes into Li₂CO₃ and polymeric species .
- Analytical limitations: Solid-state NMR and XPS are critical for distinguishing inorganic (LiF, Li₂CO₃) and organic (polymeric VC) products, which may be overlooked in bulk analyses .
Resolution requires controlled experiments with isotopic labeling (e.g., ¹³C-FEC) and time-resolved spectroscopy to track intermediate species .
Basic: What safety protocols are essential when handling this compound in synthetic workflows?
- Air-free techniques: Use Schlenk lines or gloveboxes to prevent moisture/oxygen exposure, as this compound reacts violently with water and oxygen .
- Solvent purity: Ensure THF is rigorously dried (e.g., over Na/benzophenone) to avoid side reactions.
- Quenching protocols: Slowly add ethanol or isopropanol to neutralize residues before disposal .
Advanced: How can mechanistic studies differentiate between single-electron transfer (SET) and proton-coupled electron transfer (PCET) pathways in this compound reactions?
- Electrochemical methods: Cyclic voltammetry (CV) under varying proton concentrations (e.g., using deuterated solvents) reveals shifts in reduction potentials indicative of PCET .
- Radical trapping: Add spin traps like TEMPO and monitor EPR signals to confirm SET-generated radical intermediates .
- Computational modeling: Density functional theory (DFT) simulations of transition states can predict dominant pathways based on solvent dielectric constants and Li⁺ solvation .
Basic: What are the limitations of this compound in pre-lithiation processes for battery anode materials?
- Binder degradation: Prolonged exposure to this compound degrades polyvinylidene fluoride (PVDF) binders, necessitating alternative binders like carboxymethyl cellulose (CMC) .
- Irreversible Li loss: Excess Li intercalation can destabilize graphene-like graphite (GLG), reducing discharge capacity. Controlled lithiation via electrochemical methods (vs. chemical) improves reversibility .
Advanced: Why does this compound outperform other reductants in synthesizing strained cyclobutane rings, and how can side reactions be minimized?
This compound’s strong reducing power (−3.1 V vs. SCE) facilitates electron transfer to high-energy intermediates (e.g., enolates), enabling cyclization. Side reactions (e.g., over-reduction) are minimized by:
- Low-temperature conditions: Maintain reactions at −78°C to stabilize intermediates .
- Chelating agents: Add HMPA or crown ethers to modulate Li⁺ coordination and reaction kinetics .
Basic: How does this compound’s reactivity compare with sodium/potassium naphthalenide in intercalation chemistry?
This compound’s smaller ionic radius (0.76 Å vs. Na⁺: 1.02 Å, K⁺: 1.38 Å) allows deeper intercalation into layered materials, but sodium/potassium analogs may induce greater interlayer expansion due to larger ion size. For example, sodium naphthalenide generates ~100× layer expansion in MoS₂ but requires hydrazine pre-treatment, unlike this compound .
Advanced: What strategies address discrepancies in reported SEI compositions derived from this compound vs. electrochemical reduction?
- Operando characterization: Use synchrotron X-ray absorption spectroscopy (XAS) to compare SEI formation in real-time under chemical vs. electrochemical conditions .
- Cross-validation: Combine gas chromatography (GC-MS) for volatile products and solid-state NMR for insoluble species to reconcile compositional differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
